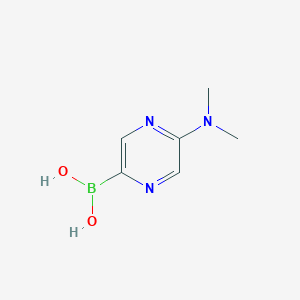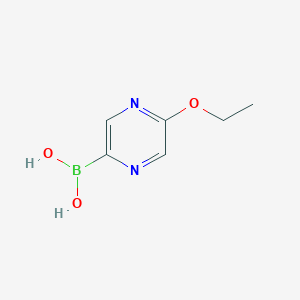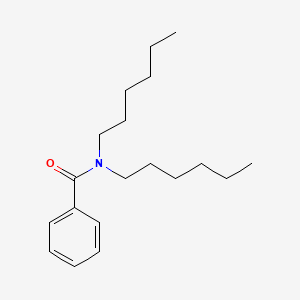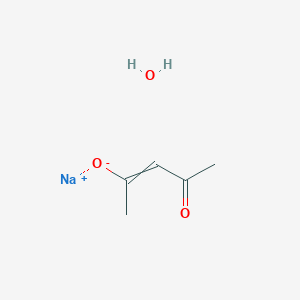![molecular formula C12H13F3OS B6342520 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98% CAS No. 1301738-73-7](/img/structure/B6342520.png)
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid and has a boiling point of 132-133°C. This compound is often used as a reagent in synthetic organic chemistry, as well as a catalyst in the synthesis of other compounds. It is also known as 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone, 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone, and 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is not fully understood. It is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It is also thought to act as a catalyst in the synthesis of other compounds, by promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) are not fully understood. However, it is believed to have some effect on the metabolism of certain compounds, as well as the activity of certain enzymes. It is also believed to have some effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) in laboratory experiments include its ability to act as a catalyst in the synthesis of other compounds, its low toxicity, its low cost, and its availability. The main limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
The future directions of using 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) in scientific research include its potential use in the synthesis of pharmaceuticals, its potential use in the synthesis of heterocyclic compounds, its potential use in the synthesis of polymers, and its potential use as a catalyst in the synthesis of other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential uses in medicine.
Métodos De Síntesis
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is synthesized via a two-step process. The first step involves the reaction of 3-methyl-3-pentanol with trifluoroacetic anhydride, followed by the reaction of the resulting 3-methyl-3-pentanone with 3-[3'-(trifluoromethyl)phenylthio]acetaldehyde. This yields the desired compound in a yield of 98%.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is used in a variety of scientific research applications. It is used as a reagent in synthetic organic chemistry, as a catalyst in the synthesis of other compounds, and as a starting material in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers.
Propiedades
IUPAC Name |
3-methyl-3-[3-(trifluoromethyl)phenyl]sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-8(16)11(2,3)17-10-6-4-5-9(7-10)12(13,14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYOCGNHEQRMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)





![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)